molecular formula C4H9NO2S B14659343 n-Ethenyl-n-methylmethanesulfonamide CAS No. 44637-63-0

n-Ethenyl-n-methylmethanesulfonamide

Cat. No.: B14659343
CAS No.: 44637-63-0
M. Wt: 135.19 g/mol
InChI Key: WZQIQDXPJLYRCF-UHFFFAOYSA-N
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Description

n-Ethenyl-n-methylmethanesulfonamide (CAS: 1675790-91-6) is a sulfonamide derivative with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol. Its structure features a methyl group (-CH₃), an ethenyl (vinyl, C=C) group, and a sulfonamide (-SO₂NH-) moiety. The compound’s InChIKey (FDDFDBVFFAXHJD-UHFFFAOYSA-N) and SMILES (S(C)(N(C=C)C)(=O)=O) reflect its linear aliphatic backbone with unsaturated bonding .

Note: A discrepancy exists between the user-provided name ("n-Ethenyl") and the evidence, which refers to N-Ethynyl-N-methylmethanesulfonamide (ethynyl: C≡C). This article assumes the intended compound is the ethynyl derivative, as per the cited CAS data.

Sulfonamides are renowned for their biological activity, particularly in medicinal chemistry and materials science. The ethynyl group in this compound may enable unique reactivity, such as participation in click chemistry or polymer synthesis .

Properties

CAS No.

44637-63-0

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

N-ethenyl-N-methylmethanesulfonamide

InChI

InChI=1S/C4H9NO2S/c1-4-5(2)8(3,6)7/h4H,1H2,2-3H3

InChI Key

WZQIQDXPJLYRCF-UHFFFAOYSA-N

Canonical SMILES

CN(C=C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Ethenyl-n-methylmethanesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction can be represented as follows:

RSO2Cl+R2NHRSO2NR2+HClRSO_2Cl + R'_2NH \rightarrow RSO_2NR'_2 + HCl RSO2​Cl+R2′​NH→RSO2​NR2′​+HCl

In this reaction, RSO₂Cl represents the sulfonyl chloride, and R’₂NH represents the amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of n-Ethenyl-n-methylmethanesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form stable complexes with various enzymes and proteins, inhibiting their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares n-Ethenyl-n-methylmethanesulfonamide with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₄H₇NO₂S 133.17 Ethynyl, methyl Synthetic intermediates, click chemistry
N,N-Dimethylmethanesulfonamide C₃H₉NO₂S 123.17 Two methyl groups Pharmaceutical solvents, reagents
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 Chloro, methylphenyl Potential bioactivity (antimicrobial)
Dofetilide Related Compound A C₁₈H₂₅N₃O₅S₂ 427.54 Aromatic rings, dual sulfonamide Pharmaceutical reference standard
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 230.24 Nitrophenyl, methyl Electron-deficient reaction studies

Key Findings and Functional Group Analysis

Reactivity: The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from saturated analogs like N,N-Dimethylmethanesulfonamide .

Biological Activity :

  • Sulfonamides with aromatic substituents (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) exhibit enhanced antimicrobial properties due to improved lipophilicity and target binding .
  • Bulkier derivatives (e.g., Dofetilide Related Compound A) are used in cardiac pharmacology but face challenges in bioavailability due to high molecular weight (>400 g/mol) .

Physicochemical Properties :

  • Aliphatic sulfonamides (e.g., N,N-Dimethylmethanesulfonamide) have lower melting points and higher solubility in polar solvents compared to aromatic analogs .
  • The chloro group in N-(3-Chloro-4-methylphenyl)methanesulfonamide contributes to higher density and refractive index, influencing material applications .

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